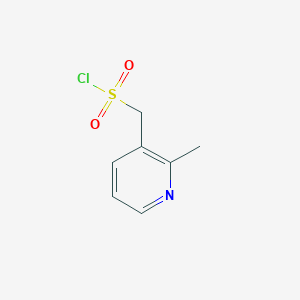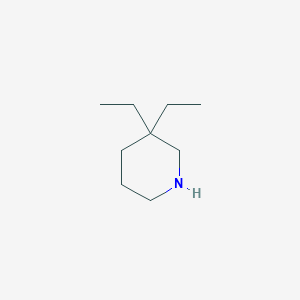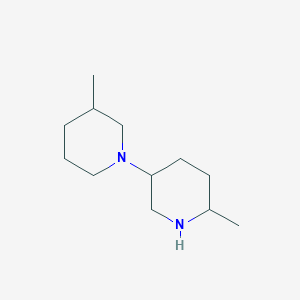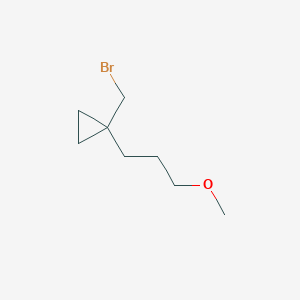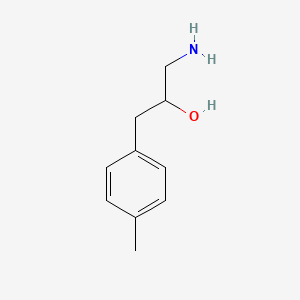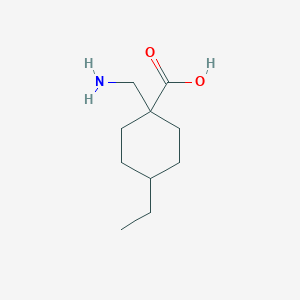
1-(Aminomethyl)-4-ethylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)-4-ethylcyclohexane-1-carboxylic acid is a synthetic compound known for its structural similarity to gamma-aminobutyric acid (GABA). It is primarily recognized for its use in pharmaceuticals, particularly in the treatment of neuropathic pain and epilepsy. This compound is a white to off-white crystalline solid, soluble in water and both basic and acidic aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-4-ethylcyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with ethylamine, followed by a series of steps including reduction and carboxylation. The reaction is often carried out in solvents like ethanol or methanol, and the use of catalysts such as palladium on carbon can enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-4-ethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
1-(Aminomethyl)-4-ethylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Primarily used in the treatment of neuropathic pain and epilepsy.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 1-(Aminomethyl)-4-ethylcyclohexane-1-carboxylic acid exerts its effects is primarily through the modulation of calcium channels. It decreases the activity of a subset of calcium channels, which in turn reduces the release of excitatory neurotransmitters. This action helps in alleviating neuropathic pain and controlling seizures .
Comparison with Similar Compounds
Gabapentin: Another compound structurally similar to GABA, used for similar medical purposes.
Pregabalin: A derivative of gabapentin with enhanced potency and bioavailability.
Uniqueness: 1-(Aminomethyl)-4-ethylcyclohexane-1-carboxylic acid is unique due to its specific structural modifications, which provide it with distinct pharmacokinetic properties. It has a different absorption rate and bioavailability compared to similar compounds, making it a valuable alternative in certain therapeutic contexts .
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-(aminomethyl)-4-ethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H19NO2/c1-2-8-3-5-10(7-11,6-4-8)9(12)13/h8H,2-7,11H2,1H3,(H,12,13) |
InChI Key |
FIJOKRUYDDUHBK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Benzyloxy)carbonyl]amino}-4-tert-butyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13186668.png)
![Methyl[2-(quinolin-2-yl)ethyl]amine](/img/structure/B13186671.png)

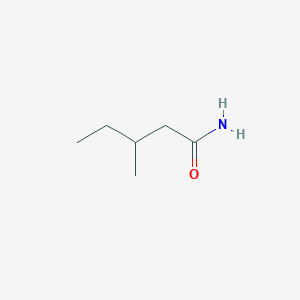



amine](/img/structure/B13186708.png)

